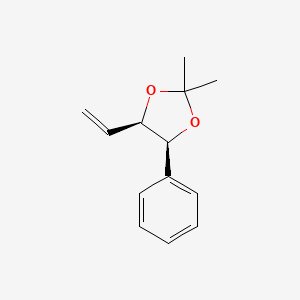
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- is a chiral compound with a unique structure that includes a dioxolane ring, an ethenyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted alkenes.
科学研究应用
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the ethenyl and phenyl groups allows for π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-: A similar compound without the phenyl group.
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-, (4R)-: A stereoisomer with a different chiral configuration.
1,3-Dioxolane, 2,2-dimethyl-4-vinyl-: Another related compound with a vinyl group instead of an ethenyl group.
Uniqueness
1,3-Dioxolane, 4-ethenyl-2,2-dimethyl-5-phenyl-, (4R,5S)- is unique due to the presence of both the ethenyl and phenyl groups, which confer distinct chemical and physical properties. The chiral centers also contribute to its stereochemical complexity, making it valuable for specific applications in asymmetric synthesis and chiral recognition.
属性
CAS 编号 |
646995-81-5 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
(4R,5S)-4-ethenyl-2,2-dimethyl-5-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H16O2/c1-4-11-12(15-13(2,3)14-11)10-8-6-5-7-9-10/h4-9,11-12H,1H2,2-3H3/t11-,12+/m1/s1 |
InChI 键 |
QZAZBEJAECWYBL-NEPJUHHUSA-N |
手性 SMILES |
CC1(O[C@@H]([C@@H](O1)C2=CC=CC=C2)C=C)C |
规范 SMILES |
CC1(OC(C(O1)C2=CC=CC=C2)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
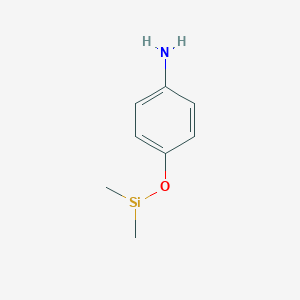
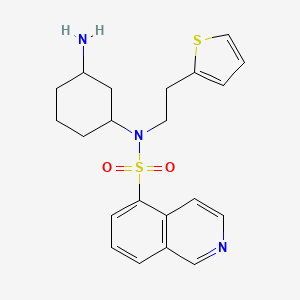

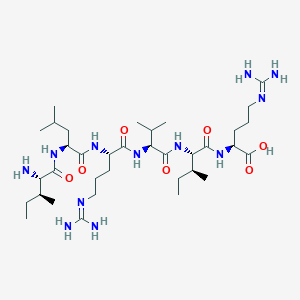

propanedinitrile](/img/structure/B12592176.png)
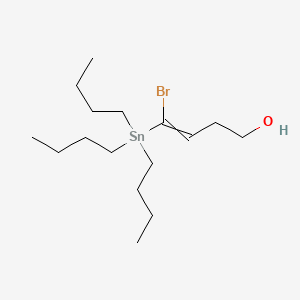
![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)

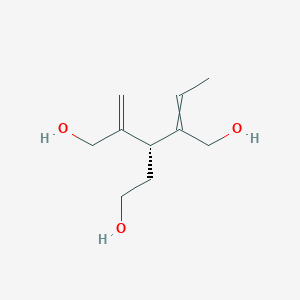
![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)
![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
